molecular formula C23H29NO4S B12140602 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B12140602
M. Wt: 415.5 g/mol
InChI Key: RBUCJQNJSAZJFI-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic benzamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 4-isopropylbenzyl group. Its molecular formula is C₂₄H₂₉NO₄S, with a molecular weight of approximately 443.56 g/mol. The compound features a 2-ethoxy substituent on the benzamide ring, differentiating it from analogs with methoxy, hexyloxy, or other alkoxy groups .

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C23H29NO4S/c1-4-28-22-8-6-5-7-21(22)23(25)24(20-13-14-29(26,27)16-20)15-18-9-11-19(12-10-18)17(2)3/h5-12,17,20H,4,13-16H2,1-3H3

InChI Key

RBUCJQNJSAZJFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to its 1,1-dioxide derivative using peroxides or oxone. For example:

  • Hydrogen Peroxide (H₂O₂) : Reaction at 0–20°C in dichloromethane (DCM) with catalytic sulfuric acid achieves full oxidation within 6–8 hours.

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄) : A greener alternative conducted in tetrahydrofuran (THF)/water at room temperature for 12 hours under nitrogen.

Key Data :

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
H₂O₂DCM0–206–892
OxoneTHF/H₂O201288

The choice of oxidant impacts scalability and environmental footprint, with Oxone preferred for industrial applications due to milder conditions.

Functionalization of the Benzamide Core

The benzamide backbone is synthesized via amide bond formation between substituted benzoic acids and amines.

Coupling Reagents and Conditions

  • PPh₃-I₂-Mediated Coupling : A mixture of triphenylphosphine (PPh₃) and iodine (I₂) in DCM facilitates direct coupling between 2-ethoxybenzoic acid and 4-(propan-2-yl)benzylamine. Triethylamine (TEA) is added to neutralize HI byproducts.

  • EDC/HOBt System : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF achieves high regioselectivity at 0°C.

Optimized Protocol (PPh₃-I₂) :

  • Dissolve 2-ethoxybenzoic acid (1.0 equiv) and 4-(propan-2-yl)benzylamine (1.1 equiv) in DCM.

  • Add PPh₃ (1.2 equiv) and I₂ (1.2 equiv) at 0°C.

  • Stir for 30 minutes, then warm to room temperature.

  • Purify via column chromatography (10–40% ethyl acetate/hexane) to isolate the benzamide intermediate.

Yield : 89–95%.

N-Alkylation and Final Coupling

The tetrahydrothiophene 1,1-dioxide moiety is introduced via N-alkylation of the benzamide intermediate.

Alkylation Protocol

  • React the benzamide intermediate (1.0 equiv) with 3-bromotetrahydrothiophene 1,1-dioxide (1.2 equiv) in acetonitrile.

  • Add potassium carbonate (K₂CO₃, 2.0 equiv) as a base.

  • Heat at 60°C for 12 hours under reflux.

Workup :

  • Filter to remove inorganic salts.

  • Concentrate under reduced pressure.

  • Purify via silica gel chromatography (ethyl acetate/hexane gradient).

Yield : 76–82%.

Comparative Analysis of Synthetic Routes

MethodKey StepAdvantagesLimitations
PPh₃-I₂ CouplingAmide bond formationHigh yield (95%), minimal byproductsRequires stoichiometric PPh₃/I₂
EDC/HOBt ActivationAmide bond formationMild conditions, scalabilityHigher cost of reagents
Oxone OxidationSulfone formationEnvironmentally friendlyLonger reaction time

Reaction Optimization and Challenges

Solvent Effects

  • DCM vs. THF : DCM enhances reaction rates in oxidation steps but poses toxicity concerns. THF offers better solubility for polar intermediates.

  • Acetonitrile for Alkylation : High dielectric constant facilitates SN2 mechanisms, improving alkylation efficiency.

Byproduct Management

  • Iodine Byproducts : Generated during PPh₃-I₂ coupling, necessitating thorough washing with sodium thiosulfate.

  • Sulfone Decomposition : Elevated temperatures (>200°C) during purification risk sulfone degradation into thiophenes.

Scalability and Industrial Relevance

The Oxone-PPh₃-I₂ hybrid route is favored for large-scale synthesis due to:

  • Cost Efficiency : Oxone is cheaper than MCPBA (meta-chloroperbenzoic acid).

  • Yield Consistency : Reproducible yields >85% across batches.

  • Regulatory Compliance : Avoids halogenated solvents in final steps.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The ethoxy and propan-2-ylbenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 2-ethoxy C₂₄H₂₉NO₄S 443.56 High lipophilicity (predicted)
Methoxy Analog 2-methoxy C₂₂H₂₇NO₄S 401.52 Boiling point: 633.7°C; Density: 1.2 g/cm³
Hexyloxy Analog 4-hexyloxy C₂₈H₃₇NO₄S 499.67 Increased alkyl chain length enhances lipophilicity
Spasmolytic Ketoamide 3,4-dimethoxy C₂₃H₂₇NO₅ 397.47 Demonstrated spasmolytic activity in silico
Radiolabeled Analog ([¹⁸F]NT376) 4-(trifluoromethyl) oxadiazole C₂₃H₂₄F₄N₄O₃ 504.46 High molar activity for imaging applications

Pharmacological and Functional Differences

Alkoxy Substituent Impact

  • 2-Ethoxy vs.
  • 4-Hexyloxy vs. 2-Ethoxy : Extended alkyl chains (e.g., hexyloxy) significantly enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H27NO4SC_{22}H_{27}NO_4S, with a molecular weight of approximately 401.5 g/mol. Its unique structure features a tetrahydrothiophene ring with a dioxo substituent, an ethoxy group, and a benzamide moiety. This combination of functional groups allows for diverse interactions with biological targets.

Property Details
Molecular FormulaC22H27NO4SC_{22}H_{27}NO_4S
Molecular Weight401.5 g/mol
IUPAC NameThis compound

Research indicates that the compound may exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors. Notably, it has been identified as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in various physiological processes including pain perception and anxiety regulation.

Biochemical Pathways:

  • GIRK Channel Activation: The activation of GIRK channels can influence cellular signaling pathways, potentially modulating neurotransmitter release and neuronal excitability.
  • Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic pathways in pathogens.

Pharmacokinetics

Pharmacokinetic studies have evaluated the compound's absorption, distribution, metabolism, and excretion (ADME). It has shown promising results in tier 1 DMPK assays with nanomolar potency as a GIRK1/2 activator and improved metabolic stability compared to traditional urea-based compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity:
    • A study investigated the compound's effects on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy:
    • In vitro tests demonstrated that the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations below 50 µg/mL.
  • Neuroprotective Effects:
    • Research focusing on neuroprotective properties revealed that the compound could reduce neuroinflammation in microglial cells activated by lipopolysaccharides (LPS). It significantly decreased the production of pro-inflammatory cytokines such as IL-1β and nitric oxide at micromolar concentrations .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity Type Effect Mechanism
AnticancerCytotoxicity in cancer cellsInduction of apoptosis
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
NeuroprotectiveReduction in neuroinflammationDecreased pro-inflammatory cytokine production

Q & A

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Methodological Answer: Synthesis optimization requires precise control of temperature (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., palladium for cross-coupling steps). Purification via column chromatography or recrystallization enhances purity (>95%). Reductive amination steps may benefit from sodium borohydride as a reducing agent .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer: Use nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC monitors purity. X-ray crystallography resolves 3D conformation of the tetrahydrothiophene ring and benzamide core .

Q. How can solubility challenges be addressed for in vitro assays?

Methodological Answer: Employ co-solvents (e.g., DMSO ≤1% v/v) or pH-adjusted buffers (pH 7.4 PBS). For hydrophobic analogs, micellar encapsulation using surfactants (e.g., Tween-80) improves aqueous solubility .

Q. What functional groups dominate its reactivity?

Methodological Answer: The amide bond is prone to hydrolysis under acidic/basic conditions. The tetrahydrothiophene-1,1-dioxide moiety participates in hydrogen bonding, while the ethoxy group influences electronic effects on the aromatic ring. Steric hindrance from the isopropylbenzyl group affects regioselectivity .

Advanced Research Questions

Q. How do structural modifications impact biological activity in SAR studies?

Methodological Answer: Replace the ethoxy group with methoxy or trifluoromethoxy to assess electronic effects. Substitute the isopropylbenzyl moiety with bulkier groups (e.g., tert-butyl) to evaluate steric interactions. Bioactivity assays (e.g., IC₅₀ in cancer cell lines) quantify changes in potency .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., MTT assay incubation times). Compare results across cell lines (e.g., HEK-293 vs. HeLa) to identify cell-specific effects. Structural analogs with defined purity (>98%) reduce variability .

Q. What mechanisms underlie its interaction with biological targets?

Methodological Answer: Molecular docking studies suggest binding to ATP pockets in kinases or allosteric sites in ion channels (e.g., Kv1.3). Surface plasmon resonance (SPR) measures binding affinity (KD), while mutagenesis assays identify critical residues (e.g., Tyr456 in enzyme active sites) .

Q. How does the compound’s stability vary under physiological conditions?

Methodological Answer: Conduct stress testing at 40°C/75% RH for 4 weeks. LC-MS identifies degradation products (e.g., hydrolyzed amide bonds). Phosphate buffers (pH 7.4) simulate physiological stability, while accelerated oxidation studies use tert-butyl hydroperoxide .

Q. What strategies improve regioselectivity during functionalization?

Methodological Answer: Introduce directing groups (e.g., boronates for Suzuki coupling) or protect reactive sites (e.g., silyl ethers for hydroxyl groups). Computational modeling (DFT) predicts regiochemical outcomes for electrophilic substitutions .

Q. How can metabolic pathways and metabolite toxicity be evaluated?

Methodological Answer: Use hepatic microsomes (human/rat) for in vitro metabolism studies. LC-MS/MS identifies phase I metabolites (oxidation, demethylation). Toxicity screening in zebrafish embryos assesses metabolite safety profiles .

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